molecular formula C12H12O2 B14635157 6-Methoxy-2,3-dimethyl-1H-inden-1-one CAS No. 55288-46-5

6-Methoxy-2,3-dimethyl-1H-inden-1-one

Cat. No.: B14635157
CAS No.: 55288-46-5
M. Wt: 188.22 g/mol
InChI Key: IBBIHYJOCOEFLE-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dimethyl-1H-inden-1-one is a chemical compound belonging to the indanone family Indanones are bicyclic compounds that consist of a benzene ring fused to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3-dimethyl-1H-inden-1-one typically involves the cyclization of substituted aromatic compounds. One common method includes the use of substituted 4-nitro-3-phenylbutanoic acid, which is cyclized to form nitromethylindanone. This intermediate is then reduced to an alcohol and dehydrated to yield nitromethylindene, followed by hydrogenation over palladium on carbon to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Crystallization and sublimation techniques are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3-dimethyl-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols are used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6-Methoxy-2,3-dimethyl-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Some derivatives are explored for their potential use as pharmaceutical agents, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dimethyl-1H-inden-1-one and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives act as acetylcholine esterase inhibitors, which can be beneficial in treating Alzheimer’s disease. The compound may also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-1H-indanone
  • 5,6-Dimethoxy-1-indanone
  • 4,5-Dimethoxy-1-indanone
  • 5-Methoxy-1-indanone

Uniqueness

Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

55288-46-5

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

6-methoxy-2,3-dimethylinden-1-one

InChI

InChI=1S/C12H12O2/c1-7-8(2)12(13)11-6-9(14-3)4-5-10(7)11/h4-6H,1-3H3

InChI Key

IBBIHYJOCOEFLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C1C=CC(=C2)OC)C

Origin of Product

United States

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